5α-Dihydrodésoxycorticostérone

Vue d'ensemble

Description

Synthesis Analysis

5alpha-Dihydrodeoxycorticosterone synthesis involves enzymatic reduction processes that modify steroid precursors. Studies have explored the metabolic pathways and enzymes, such as 5alpha-reductase, responsible for its production. For instance, the metabolism of 18-hydroxydeoxycorticosterone to various dihydrogenated and tetrahydrogenated derivatives showcases the intricate steps involved in synthesizing this hormone (Bournot, Prost, & Maume, 1975).

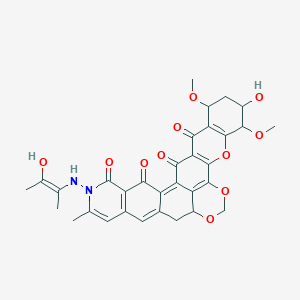

Molecular Structure Analysis

The molecular structure of 5alpha-Dihydrodeoxycorticosterone reflects its biological activity and interaction with cellular receptors. The stereoisomeric forms of this hormone, identified through advanced chromatographic techniques, highlight the significance of its molecular configuration in biological systems (Bournot, Prost, & Maume, 1975).

Chemical Reactions and Properties

5alpha-Dihydrodeoxycorticosterone undergoes various chemical reactions, including hydroxylation and reduction, which are crucial for its biological functions. The enzyme-mediated conversion of testosterone to dihydrotestosterone, for example, underscores the hormone's role in androgen physiology and highlights the chemical transformations it can undergo (Wilson, 2001).

Physical Properties Analysis

The physical properties of 5alpha-Dihydrodeoxycorticosterone, such as solubility and stability, are pivotal for its distribution and action within the body. While specific studies on these properties are sparse, understanding the hormone's behavior in biological fluids can be inferred from its role and presence in various tissues.

Chemical Properties Analysis

The chemical properties of 5alpha-Dihydrodeoxycorticosterone, including its reactivity and interactions with other molecules, are fundamental to its physiological effects. Its interaction with enzymes like 5alpha-reductase and its role in steroid metabolism are examples of its chemical behavior impacting biological systems (Wilson, 2001).

Applications De Recherche Scientifique

Modulation des stéroïdes neuroactifs

La 5α-DHDOC est un stéroïde neuroactif qui influence le fonctionnement du cerveau et le comportement. Elle améliore la neurotransmission inhibitrice acide gamma-aminobutyrique (GABA)ergique, ce qui a des implications pour des affections comme l'épilepsie, la dépression et le sevrage alcoolique . La modulation de l'activité GABAergique par la 5α-DHDOC pourrait conduire à de nouveaux traitements pour ces troubles.

Recherche comportementale et psychologique

Les métabolites stéroïdiens produits à partir de la 5α-DHDOC ont des effets non génomiques rapides sur le fonctionnement du cerveau, affectant les comportements sexuels et liés à l'alcool. Cela fait de la 5α-DHDOC un outil précieux pour étudier les mécanismes sous-jacents de ces comportements et développer potentiellement des interventions thérapeutiques .

Applications dermatologiques

Bien que non directement liée à la 5α-DHDOC, l'inhibition de la 5alpha-réductase, qui convertit la désoxycorticostérone en 5α-DHDOC, a été étudiée pour son rôle dans les affections dermatologiques. Ces études fournissent des informations sur la façon dont la manipulation des niveaux de 5α-DHDOC et de stéroïdes similaires pourrait affecter des affections cutanées comme l'alopécie et l'acné .

Effets anti-androgènes

La réduction de la désoxycorticostérone en 5α-DHDOC fait partie du processus qui influence les niveaux d'androgènes. L'étude du rôle de la 5α-DHDOC dans cette voie peut contribuer au développement de thérapies anti-androgènes, qui sont importantes pour des affections comme l'hyperplasie bénigne de la prostate (HBP) et l'alopécie androgénétique .

Troubles prémenstruels et post-partum

La recherche suggère que les stéroïdes neuroactifs comme la 5α-DHDOC peuvent être inversement liés aux symptômes du syndrome prémenstruel et du trouble dysphorique prémenstruel. Comprendre son rôle pourrait conduire à de nouvelles approches pour la gestion de ces affections .

Mécanisme D'action

Target of Action

5alpha-Dihydrodeoxycorticosterone (5α-DHDOC) is a naturally occurring, endogenous glucocorticoid steroid hormone and neurosteroid . It primarily targets the progesterone receptors and GABA-A receptors . Progesterone receptors are involved in the regulation of various physiological processes, including the menstrual cycle and pregnancy. GABA-A receptors, on the other hand, are primarily responsible for mediating inhibitory neurotransmission in the brain .

Mode of Action

5α-DHDOC acts as a progesterone receptor agonist , meaning it binds to and activates progesterone receptors . It also functions as a GABA modulator , affecting the gamma-aminobutyric acid receptor-ionophore complex . GABA-A receptors have at least three allosteric sites at which modulators act: a site at which benzodiazepines act by increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels; a site at which barbiturates act to prolong the duration of channel opening; and a site at which some steroids may act .

Biochemical Pathways

5α-DHDOC is biosynthesized from the adrenal hormone deoxycorticosterone (DOC) by the enzyme 5α-reductase . This process involves the reduction across the C4-C5 double bond of 11-deoxycorticosterone .

Result of Action

5α-DHDOC has central depressant effects and impairs long-term potentiation in animals . It is known to affect brain excitability and evoked responses .

Analyse Biochimique

Biochemical Properties

5alpha-Dihydrodeoxycorticosterone is a 3-oxo-5α-steroid formed from 11-deoxycorticosterone by reduction across the C4-C5 double bond . It interacts with progesterone receptors as a hormone agonist . It also affects the gamma-aminobutyric acid receptor-ionophore complex as a GABA modulator .

Cellular Effects

5alpha-Dihydrodeoxycorticosterone has been found to have central depressant effects and impairs long-term potentiation in animals . It influences cell function by increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels .

Molecular Mechanism

The molecular mechanism of 5alpha-Dihydrodeoxycorticosterone involves its interaction with progesterone receptors and GABA-A receptors . It binds to and activates progesterone receptors, and it also affects the gamma-aminobutyric acid receptor-ionophore complex .

Temporal Effects in Laboratory Settings

It is known that 5alpha-reductase inhibitors, which inhibit the synthesis of 5alpha-Dihydrodeoxycorticosterone, can have persistent adverse effects .

Metabolic Pathways

5alpha-Dihydrodeoxycorticosterone is involved in the steroid hormone metabolic pathway . It is formed from 11-deoxycorticosterone by reduction across the C4-C5 double bond .

Subcellular Localization

It is known that 5alpha-reductase, the enzyme that synthesizes 5alpha-Dihydrodeoxycorticosterone, is widely distributed in many tissues including the central nervous system and the spinal cord .

Propriétés

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13,15-18,22H,3-12H2,1-2H3/t13-,15-,16-,17-,18+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPYDUPOCUYHQL-KVHKMPIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40952236 | |

| Record name | 21-Hydroxypregnane-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

298-36-2 | |

| Record name | 5α-Dihydrodeoxycorticosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrodeoxycorticosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-Hydroxypregnane-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDRODEOXYCORTICOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7LXT59G72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does human 3α-hydroxysteroid dehydrogenase interact with 5α-DHDOC, and if so, which isoenzyme exhibits the most activity?

A1: Yes, the research indicates that 5α-DHDOC is a substrate for the human 3α-hydroxysteroid dehydrogenase isoenzyme AKR1C2. [] While AKR1C1 can slowly convert 5α-DHDOC to 3α,5α-tetrahydrodeoxycorticosterone (3α,5α-THDOC), AKR1C2 shows a more moderate 3-ketoreductase activity with 5α-DHDOC. [] This suggests that AKR1C2 might play a role in the synthesis of neurosteroids like 3α,5α-THDOC, utilizing 5α-DHDOC as a substrate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[azido(phenoxy)phosphoryl]oxybenzene](/img/structure/B45318.png)

![4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline](/img/structure/B45328.png)